2-Methylthiolan-4-one-3-thiol
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Overview
Description
2-Methylthiolan-4-one-3-thiol is a member of the class of tetrahydrothiophenes, characterized by a thiolane ring substituted by a methyl group at position 2 and an oxo group at position 3 . This compound is known for its distinct sulfur-containing structure and is often used as a flavoring agent due to its unique aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiolan-4-one-3-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide in an S_N2 fashion, resulting in an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the use of sodium hydrosulfide with alkyl halides to produce thiols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of self-assembled monolayers (SAMs) of thiols. This process includes immersing a clean gold substrate into a dilute solution of the desired thiol, allowing for the formation of densely packed monolayers .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiolan-4-one-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of thiols from alkyl halides.
Scientific Research Applications
2-Methylthiolan-4-one-3-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylthiolan-4-one-3-thiol involves its interaction with thiol groups in enzymes and proteins. This interaction can inhibit or modify the activity of these enzymes, leading to various biological effects . The compound’s sulfur-containing structure allows it to form stable complexes with metal ions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiolan-3-one: A similar compound with a slightly different structure, lacking the thiol group at position 3.
Tetrahydrothiophene: The parent hydride of 2-Methylthiolan-4-one-3-thiol.
Uniqueness
This compound is unique due to its combination of a thiolane ring, a methyl group, and an oxo group, which imparts distinct chemical and biological properties . Its ability to form stable complexes with metal ions and its role as a flavoring agent further distinguish it from similar compounds .
Properties
CAS No. |
65936-90-5 |
---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
5-methyl-4-sulfanylthiolan-3-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 |
InChI Key |
XXRXAVULMYKULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CS1)S |
Origin of Product |
United States |
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